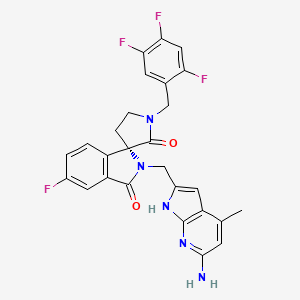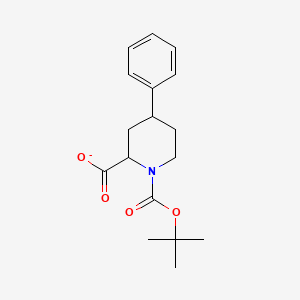
Prmt5-IN-32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prmt5-IN-32 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins. PRMT5 plays a crucial role in gene regulation, cell cycle progression, and various cellular processes. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-32 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired compound. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Prmt5-IN-32 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Prmt5-IN-32 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of PRMT5 and its role in cellular processes such as gene expression, cell cycle regulation, and signal transduction.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those resistant to other treatments, as well as other diseases involving dysregulated PRMT5 activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMT5, as well as in the production of research reagents and diagnostic tools
Mecanismo De Acción
Prmt5-IN-32 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the symmetric dimethylation of arginine residues on target proteins, leading to alterations in gene expression, cell cycle progression, and other cellular processes. The molecular targets of this compound include histones and non-histone proteins involved in various signaling pathways. By blocking PRMT5 activity, this compound can induce cell cycle arrest, apoptosis, and other anti-cancer effects .
Comparación Con Compuestos Similares
Prmt5-IN-32 is compared with other PRMT5 inhibitors such as pemrametostat and PRT543. While all these compounds target PRMT5, this compound has shown unique properties in terms of potency, selectivity, and efficacy in preclinical studies. Similar compounds include:
Pemrametostat: Another PRMT5 inhibitor with potential therapeutic applications in cancer treatment.
PRT543: A selective PRMT5 inhibitor investigated for its role in regulating DNA damage repair pathways and enhancing the efficacy of other cancer therapies .
This compound stands out due to its unique chemical structure and mechanism of action, making it a promising candidate for further research and development in various scientific and medical fields.
Propiedades
Fórmula molecular |
C27H21F4N5O2 |
|---|---|
Peso molecular |
523.5 g/mol |
Nombre IUPAC |
(3S)-2-[(6-amino-4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-6-fluoro-1'-[(2,4,5-trifluorophenyl)methyl]spiro[isoindole-3,3'-pyrrolidine]-1,2'-dione |
InChI |
InChI=1S/C27H21F4N5O2/c1-13-6-23(32)34-24-17(13)9-16(33-24)12-36-25(37)18-8-15(28)2-3-19(18)27(36)4-5-35(26(27)38)11-14-7-21(30)22(31)10-20(14)29/h2-3,6-10H,4-5,11-12H2,1H3,(H3,32,33,34)/t27-/m0/s1 |
Clave InChI |
CBXANBAMKYLGHF-MHZLTWQESA-N |
SMILES isomérico |
CC1=CC(=NC2=C1C=C(N2)CN3C(=O)C4=C([C@]35CCN(C5=O)CC6=CC(=C(C=C6F)F)F)C=CC(=C4)F)N |
SMILES canónico |
CC1=CC(=NC2=C1C=C(N2)CN3C(=O)C4=C(C35CCN(C5=O)CC6=CC(=C(C=C6F)F)F)C=CC(=C4)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine](/img/structure/B12366357.png)

![2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366362.png)
![Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12366363.png)
![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)









